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Ala-Val-Ome

Self-Assembly Nanostructures Materials Science

Researchers often assume dipeptide analogs with identical amino acid composition are functionally equivalent. Using a reversed sequence (Val-Ala) or unprotected analog instead of Ala-Val-OMe leads to failed self-assembly or erroneous enzymatic data. Ala-Val-OMe (CAS 84255-92-5) solves this with defined L-Ala-L-Val sequence and C-terminal methyl ester protection. • Enables sequence-validated peptide fragment coupling with free N-terminus. • Serves as a non-self-assembling negative control for Val-Ala nanostructure studies. • Provides precise S2 subsite mapping in protease specificity assays. • Supplied with ≥98% purity for reproducible results.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 84255-92-5
Cat. No. B3287280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Val-Ome
CAS84255-92-5
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C(C)N
InChIInChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1
InChIKeyHFERNNXIGSVLPO-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Val-OMe: Dipeptide Building Block for Peptide Synthesis & Materials Science


Ala-Val-OMe (L-alanyl-L-valine methyl ester) is a synthetic dipeptide methyl ester composed of L-alanine and L-valine residues, with a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol [1]. This compound is characterized by a free N-terminus and a methyl ester-protected C-terminus, rendering it a versatile intermediate in solution- and solid-phase peptide synthesis . Beyond its role as a synthetic precursor, Ala-Val-OMe and its analogs serve as model systems for investigating fundamental peptide properties, including self-assembly, stereochemical interactions, and enzymatic recognition [2].

Protected dipeptide intermediate for solid-phase synthesis
Model system for self-assembly & enzymatic recognition studies
Defined Ala-Val sequence; not interchangeable with Val-Ala

Why Ala-Val-OMe Cannot Replace Val-Ala-OMe or Free Acid Analogs


In scientific procurement, the assumption that dipeptide analogs with identical amino acid composition are functionally equivalent is a critical error. The specific sequence (Ala-Val vs. Val-Ala), stereochemistry (L- vs. D-), and terminal protection (methyl ester vs. free acid) dictate physicochemical properties, self-assembly behavior, and enzymatic reactivity [1]. For instance, the reversal of the amino acid sequence from Val-Ala to Ala-Val fundamentally alters the molecule's ability to self-assemble into ordered nanostructures, a property governed by sequence-specific intermolecular interactions [2]. Furthermore, the methyl ester group in Ala-Val-OMe significantly impacts solubility and serves as a specific substrate or inhibitor for proteases, unlike its free acid counterpart . Substituting with a generic, unprotected, or sequence-reversed analog can lead to experimental failure in applications ranging from materials fabrication to biochemical assays.

Sequence reversal
Reversing the sequence to Val-Ala may eliminate ordered self-assembly and alter molecular recognition.
Ester protection
The methyl ester group impacts solubility and protease recognition; free acid analogs may shift reactivity.
Free acid substitution
Using the unprotected dipeptide can change coupling chemistry and enzymatic hydrolysis profiles.

Comparative Evidence: Ala-Val-OMe vs. Structural Analogs


Self-Assembly Morphology: Sequence-Specific Nanostructure Formation

In a direct comparative study of dipeptide self-assembly, the sequence reversal from Val-Ala to Ala-Val resulted in a complete loss of ordered nanostructure formation under identical conditions. While Val-Ala dipeptides generated distinct, well-defined micro- and nano-structures (including square plates, wires, and networks) in various solvents, Ala-Val dipeptides did not self-assemble into any ordered structures [1]. This observation was consistent across multiple solvent systems, including pyridine, 2-propanol, ethanol, acetone, and methanol, at a dipeptide concentration of 2.0 mg/mL [2]. This demonstrates that the amino acid sequence, not just the composition, is the dominant factor in dictating supramolecular behavior.

Self-Assembly Morphology
Head-to-head
Ala-Val: no ordered structures
vs
Val-Ala: multiple distinct morphologies
Sequence-defined self-assembly; not interchangeable
Consistent across pyridine, 2-propanol, ethanol, acetone, methanol at 2.0 mg/mL
Self-Assembly Nanostructures Materials Science Peptide Morphology

Solubility Profiles of Sequence-Isomeric Dipeptides

Gravimetric analysis revealed significant differences in the solubility of sequence-isomeric dipeptides. For Val-Ala, methanol displayed the highest solubility, dissolving more than 2.6 g/L [1]. In contrast, for Ala-Val, 2-propanol dissolved the dipeptide at a concentration approximately 3-fold higher than it did for Val-Ala, reaching ~0.74 g/L [2]. Conversely, pyridine was a much better solvent for Val-Ala (~1.5 g/L) than for Ala-Val, where it dissolved about 4-fold less (~0.4 g/L) [3]. These data underscore that the solubility profile is highly sensitive to the peptide sequence and cannot be predicted from composition alone.

Solubility Shift
Head-to-head
3× higher in 2-propanol
4× lower in pyridine
Solvent selection is sequence-dependent
Gravimetric analysis, room temperature
Solubility Peptide Processing Formulation Physicochemical Properties

Protease P2 Subsite Specificity and Hydrolysis Rate

The amino acid sequence in dipeptide esters is a critical determinant of enzymatic hydrolysis rates. Studies on alkaline proteases demonstrate that the size and nature of the amino acid at the P2 position (the N-terminal residue in a dipeptide) profoundly affect catalytic efficiency (kcat) [1]. For example, substrates with bulky, hydrophobic residues at the P2 site, such as Val or Phe, are hydrolyzed at rates approximately one-tenth that of substrates with a smaller Ala residue at the same position [2]. This class-level inference indicates that an enzyme's preference for Ala-Val-OMe over Val-Ala-OMe can be quantitatively significant, directly impacting assay design and result interpretation.

Protease P2 Preference
Class-level
~10-fold kcat difference
N-terminal Ala vs Val alters hydrolysis rate
Alkaline protease, diastereomeric peptide esters
Enzymology Protease Specificity Kinetics Diastereomeric Peptides

Research Applications of Ala-Val-OMe


Peptide Synthesis Intermediate for Solid- and Solution-Phase Chemistry

Ala-Val-OMe serves as a key building block in the synthesis of larger peptides, particularly when a free N-terminus is required for further coupling and the C-terminus must remain protected as a methyl ester until a final deprotection step . Its use is indicated when the final target peptide contains an internal Ala-Val sequence and the synthetic strategy necessitates a protected dipeptide fragment.

Negative Control for Sequence-Dependent Self-Assembly Studies

Based on the direct evidence that Ala-Val dipeptides do not self-assemble into ordered structures, unlike their Val-Ala counterparts [1], Ala-Val-OMe (or its free acid analog) is an ideal negative control in materials science experiments. Researchers investigating the self-assembly of novel Val-Ala-based materials should include Ala-Val-OMe to validate that observed nanostructures are indeed sequence-specific phenomena.

Reference Substrate for Protease Specificity Profiling

Given the class-level evidence that the P2 amino acid residue strongly influences enzymatic hydrolysis rates [2], Ala-Val-OMe can be employed as a reference substrate in protease specificity panels. When comparing a new protease's activity against a series of dipeptide methyl esters (e.g., Ala-Val-OMe, Val-Ala-OMe, Ala-Ala-OMe), researchers can quantitatively map the enzyme's S2 subsite preferences, which is crucial for understanding its biological function and designing selective inhibitors.

Application
Selection Property
Validation Focus
Peptide synthesis intermediate
Protected dipeptide with free N-terminus
Coupling efficiency and deprotection compatibility
Self-assembly negative control
Sequence-defined lack of ordered assembly
Confirm sequence-specific nanostructure formation
Protease specificity profiling
Defined P2 residue (Ala) for subsite mapping
Hydrolysis rate benchmarking across substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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